molecular formula C21H24N2O4 B11508982 3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11508982
M. Wt: 368.4 g/mol
InChI Key: CEVDMHRNDCXSHC-UHFFFAOYSA-N
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Description

3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-hydroxysuccinimide with appropriate amine derivatives under controlled conditions . The reaction conditions often require specific pH levels and temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both hydroxyphenylethyl and propoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

3-[(2-hydroxy-2-phenylethyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H24N2O4/c1-2-12-27-17-10-8-16(9-11-17)23-20(25)13-18(21(23)26)22-14-19(24)15-6-4-3-5-7-15/h3-11,18-19,22,24H,2,12-14H2,1H3

InChI Key

CEVDMHRNDCXSHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C3=CC=CC=C3)O

Origin of Product

United States

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